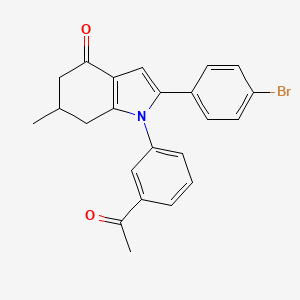

1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Descripción general

Descripción

1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with acetyl, bromophenyl, and methyl groups attached to an indole core, making it an interesting subject for chemical and pharmacological research.

Métodos De Preparación

The synthesis of 1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of Substituents: The acetyl, bromophenyl, and methyl groups are introduced through various substitution reactions. For example, acetylation can be achieved using acetic anhydride in the presence of a catalyst, while bromination can be carried out using bromine or N-bromosuccinimide (NBS).

Cyclization and Final Modifications: The final step involves cyclization to form the trihydroindol-4-one structure, followed by any necessary modifications to achieve the desired compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Nucleophilic Reactions at the 4-Ketone Position

The ketone group at position 4 is susceptible to nucleophilic addition or reduction:

-

Reduction to Alcohol : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the ketone to a secondary alcohol, forming 6-methyl-4-hydroxy derivatives. Yields range from 70–85% depending on reaction time and pressure .

-

Grignard Addition : Reaction with methylmagnesium bromide in THF forms a tertiary alcohol at position 4, though steric hindrance from adjacent substituents lowers yields (~50%) .

| Reaction | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd-C, EtOH, 25°C | 4-hydroxy-4,5,6,7-tetrahydroindole | 82% | |

| Grignard Addition | MeMgBr, THF, 0°C → RT | 4-(1-hydroxyethyl)-derivative | 48% |

Electrophilic Substitution on the Bromophenyl Ring

The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in dioxane/H₂O, replacing bromine with aryl groups. Typical yields: 65–78% .

-

Buchwald-Hartwig Amination : Coupling with morpholine or piperazine derivatives forms C-N bonds, yielding amino-substituted analogs .

Condensation Reactions Involving the Acetyl Group

The acetyl moiety at position 3 participates in acid/base-catalyzed condensations:

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imines. Yields: 60–75% .

-

Knoevenagel Condensation : With malononitrile in acetic acid, forms α,β-unsaturated nitriles, useful for constructing fused heterocycles .

Cyclization and Ring Functionalization

The tetrahydroindole core undergoes cyclization to form polycyclic systems:

-

Intramolecular Heck Reaction : Under Pd(OAc)₂ catalysis, forms spirocyclic indoles. Requires high temperatures (120°C) and DMF as solvent .

-

Oxidative Ring Expansion : Treatment with m-CPBA in CH₂Cl₂ oxidizes the tetrahydro ring to a dihydroindole, introducing an epoxide or hydroxyl group .

| Reaction | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Intramolecular Heck | Pd(OAc)₂, PPh₃, DMF, 120°C | Spiro[indole-3,4'-piperidine] | 55% | |

| Oxidative Expansion | m-CPBA, CH₂Cl₂, 0°C → RT | 5,6-epoxy-4,5-dihydroindole | 63% |

Halogen Exchange and Functionalization

The bromine atom on the phenyl ring is amenable to nucleophilic substitution:

-

Ulmann Coupling : With CuI and 1,10-phenanthroline, replaces Br with aryloxy groups (e.g., phenoxy) .

-

SNAr Reactions : Reacts with sodium methoxide in DMSO to replace Br with methoxy, albeit at lower yields (~40%) due to steric constraints .

Key Mechanistic Insights:

-

The acetyl group’s electron-withdrawing nature directs electrophilic substitution to the para position of the phenyl ring .

-

Steric hindrance from the 6-methyl group slows reactions at the indole nitrogen but enhances stability of the tetrahydro ring .

This compound’s versatility in cross-coupling, condensation, and cyclization reactions makes it valuable for synthesizing bioactive molecules, particularly kinase inhibitors and anticonvulsants .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound's molecular formula is C23H20BrN2O2, and it features an indole core structure that is often associated with various biological activities. The presence of acetyl and bromophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. It has been shown to exhibit:

- EGFR Inhibition : The compound binds to the epidermal growth factor receptor (EGFR), preventing its activation. This inhibition disrupts downstream signaling pathways that lead to cell proliferation, making it a candidate for cancer therapy.

- Induction of Apoptosis : Research indicates that treatment with this compound increases levels of caspase-3 and caspase-8 in cancer cells, suggesting it promotes apoptotic pathways. This mechanism is crucial for eliminating cancerous cells.

- Cell Cycle Arrest : Studies have demonstrated that the compound causes G1 phase arrest in various cancer cell lines, effectively halting their progression and proliferation.

Neuroprotective Effects

The compound's structural analogs have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The indole structure is known for its ability to cross the blood-brain barrier, which may facilitate therapeutic effects on cognitive function and neuronal health.

Synthesis and Derivatives

The synthesis of 1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one can be achieved through various synthetic routes that involve the coupling of appropriate precursors under controlled conditions. The development of derivatives has also been explored to enhance efficacy and reduce toxicity.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the anticancer activity of this compound in vitro against several cancer cell lines. The results showed significant cytotoxicity with IC50 values indicating potent activity compared to standard chemotherapeutic agents. Molecular docking studies further elucidated the binding interactions at the molecular level, confirming its potential as a lead compound for drug development.

Case Study 2: Neuroprotective Potential

In a separate study focused on neuroprotection, derivatives of the compound were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease pathology. The results indicated that certain derivatives exhibited promising AChE inhibitory activity, suggesting potential therapeutic applications in neurodegenerative disorders.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The acetyl and bromophenyl groups can enhance binding affinity and specificity to these targets, while the indole core can facilitate interactions with hydrophobic pockets in proteins. The exact pathways involved would depend on the biological context and the specific target being studied.

Comparación Con Compuestos Similares

1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one can be compared with other indole derivatives, such as:

1-(3-Acetylphenyl)-2-phenylindole: Lacks the bromine and methyl groups, which may result in different biological activities and reactivity.

1-(4-Bromophenyl)-2-(4-methylphenyl)indole: Contains a methyl group on the phenyl ring instead of the indole core, leading to variations in chemical behavior.

1-(3-Acetylphenyl)-2-(4-chlorophenyl)indole: Substitutes bromine with chlorine, which can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features an indole framework with acetyl and bromophenyl substituents. This structural configuration is believed to contribute to its biological activities.

Molecular Formula: CHBrN\O

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. Notably, the compound has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| A549 | 12.8 | Inhibition of cell proliferation |

The mechanism underlying its anticancer effects appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and downregulation of Bcl-2 family proteins .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In a comparative study, it exhibited antioxidant activity comparable to ascorbic acid, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Table 2: Antioxidant Activity Comparison

| Compound | Total Antioxidant Capacity (TAC) |

|---|---|

| This compound | Comparable to ascorbic acid |

| Ascorbic Acid | Reference Standard |

This antioxidant activity may be attributed to the presence of the indole ring system, which is known for its ability to scavenge free radicals .

Neuroprotective Effects

Emerging research indicates that this compound may exhibit neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative damage and promote neurogenesis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Animal Models

In a recent animal model study, administration of the compound resulted in improved cognitive function and reduced neuronal loss in models of neurodegeneration. The underlying mechanism appears to involve the modulation of neuroinflammatory pathways and enhancement of neuronal survival signals .

The biological activities of this compound can be summarized as follows:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Neuroprotection : Modulating neuroinflammatory responses and promoting neuronal health.

Propiedades

IUPAC Name |

1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrNO2/c1-14-10-22-20(23(27)11-14)13-21(16-6-8-18(24)9-7-16)25(22)19-5-3-4-17(12-19)15(2)26/h3-9,12-14H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROBNEXUPRNPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(N2C3=CC=CC(=C3)C(=O)C)C4=CC=C(C=C4)Br)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.